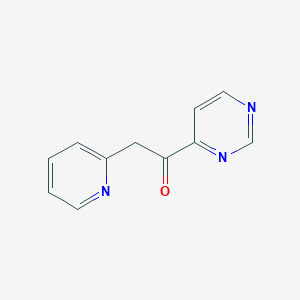![molecular formula C45H39N5O7 B12910613 N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine CAS No. 881194-48-5](/img/structure/B12910613.png)
N-Benzoyl-5'-O-benzoyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2'-deoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes benzoyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine involves multiple steps. The process typically starts with the protection of the hydroxyl groups of 2’-deoxyadenosine. The benzoyl groups are introduced using benzoyl chloride in the presence of a base such as pyridine. The bis(4-methoxyphenyl)(phenyl)methyl group is then attached using a suitable protecting group strategy .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the production of nucleoside analogs for pharmaceutical applications.
Mechanism of Action
The mechanism of action of N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine involves its incorporation into nucleic acids. This can interfere with DNA and RNA synthesis, leading to the inhibition of cell proliferation. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase .
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-5’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluoroadenosine: Similar structure with a fluorine atom at the 2’ position.
N6-Benzoyl-5’-O-(dimethoxytrityl)-3’-deoxyadenosine: Another nucleoside analog with a dimethoxytrityl group.
Uniqueness
N-Benzoyl-5’-O-benzoyl-3’-O-[bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyadenosine is unique due to its specific combination of benzoyl and methoxyphenyl groups. This structure provides distinct chemical properties and biological activities, making it valuable for specialized research applications .
Properties
CAS No. |
881194-48-5 |
|---|---|
Molecular Formula |
C45H39N5O7 |
Molecular Weight |
761.8 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-[bis(4-methoxyphenyl)-phenylmethoxy]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C45H39N5O7/c1-53-35-22-18-33(19-23-35)45(32-16-10-5-11-17-32,34-20-24-36(54-2)25-21-34)57-37-26-39(56-38(37)27-55-44(52)31-14-8-4-9-15-31)50-29-48-40-41(46-28-47-42(40)50)49-43(51)30-12-6-3-7-13-30/h3-25,28-29,37-39H,26-27H2,1-2H3,(H,46,47,49,51)/t37-,38+,39+/m0/s1 |
InChI Key |
HSPDSJDJBFVURO-LCKTVPPXSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)O[C@H]4C[C@@H](O[C@@H]4COC(=O)C5=CC=CC=C5)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC4CC(OC4COC(=O)C5=CC=CC=C5)N6C=NC7=C(N=CN=C76)NC(=O)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)

![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)






![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)

